(1S)-1-(3-Phenylcyclobutyl)ethanamine

Description

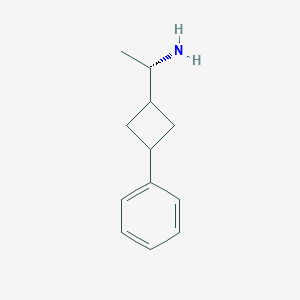

(1S)-1-(3-Phenylcyclobutyl)ethanamine is a chiral amine characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an ethanamine moiety at the 1-position. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

IUPAC Name |

(1S)-1-(3-phenylcyclobutyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZVDDIAYFKFK-GCVQQVDUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC(C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Phenylcyclobutyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical studies.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylcyclobutylamines

Compound A : (1S)-1-(3-Phenylcyclobutyl)ethanamine

- Molecular Formula : C₁₂H₁₅N

- Molecular Weight : 173.25 g/mol

- Phenyl group provides aromatic π-π stacking interactions.

- Synthesis : Likely synthesized via cyclobutane ring formation followed by chiral resolution or asymmetric catalysis (inferred from biocatalytic methods in ).

Compound B : (1S)-1-(1-Adamantyl)ethanamine (Rimantadine)

- Molecular Formula : C₁₂H₂₁N

- Molecular Weight : 179.30 g/mol

- Key Features: Adamantane substituent enhances lipophilicity and metabolic stability. Known antiviral activity against influenza A.

- Pharmacological Activity : Blocks viral M2 ion channel.

Compound C : (1S)-1-(4-Methoxyphenyl)ethanamine

Halogen-Substituted Analogs

Compound D : (1S)-1-(2-Chlorophenyl)propylamine hydrochloride

- Molecular Formula : C₉H₁₃ClN·HCl

- Molecular Weight : 206.12 g/mol

- Key Features :

- Chlorine atom at the 2-position introduces steric hindrance and electron-withdrawing effects.

- Pharmacological Activity: Potential use in neuropsychiatric disorders (inferred from structural similarity to dopamine reuptake inhibitors).

Compound E : (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

- Molecular Formula : C₈H₇F₄N

- Molecular Weight : 193.14 g/mol

- Key Features :

- Trifluoromethyl (-CF₃) and fluorine substituents enhance metabolic stability and blood-brain barrier penetration.

- Applications : Intermediate in antipsychotic or antidepressant drug synthesis.

Heterocyclic Derivatives

Compound F : (1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine

- Molecular Formula : C₁₁H₁₂N₂S

- Molecular Weight : 204.29 g/mol

- Key Features :

- Thiazole ring introduces hydrogen-bonding capacity and aromaticity.

- Pharmacological Activity : Cytotoxic payload in antibody-drug conjugates (ADCs) targeting cancer cells.

Compound G : (1S)-1-(4-Imidazol-1-ylphenyl)ethanamine

- Molecular Formula : C₁₁H₁₃N₃

- Molecular Weight : 187.24 g/mol

- Key Features :

- Imidazole ring enables interactions with metal ions or histidine residues in enzymes.

- Applications: Potential kinase inhibitor or antimicrobial agent.

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects :

- Synthesis Advancements :

- Pharmacological Trends :

- Thiazole- and imidazole-containing analogs show promise in oncology due to their interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.